

T-1101 Tosylate: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	T-1101 tosylate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **T-1101 tosylate**, a first-in-class, orally bioavailable small molecule inhibitor of the Hec1/Nek2 protein-protein interaction. This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its evaluation.

Chemical Structure and Properties

T-1101 tosylate, also known as TAI-95 tosylate, is the tosylate salt of T-1101.[1] Its chemical structure and properties are summarized below.

Chemical Structure:

- IUPAC Name: N-(4-(4-((5-(2-methoxyethoxy)pyrazin-2-yl)thio)-2,6-dimethylphenyl)thiazol-2-yl)isonicotinamide 4-methylbenzenesulfonate[2]
- CAS Number: 2250404-95-4[3]
- Chemical Formula: C31H31N5O6S3[4]
- Molecular Weight: 665.8 g/mol [4]

Physicochemical Properties:



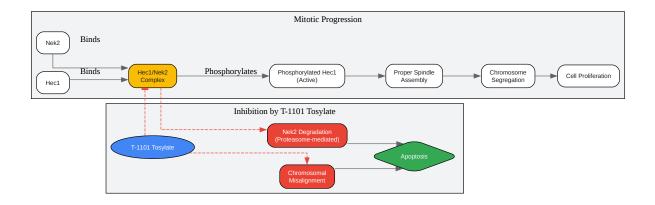
Property	Value	Reference(s)
Appearance	Solid powder	[5]
Solubility	DMSO: ≥ 100 mg/mL (≥ 150.19 mM) Ethanol: 3 mg/mL Water: Insoluble	[3]
Storage	Powder: -20°C for up to 3 years In solvent: -80°C for up to 1 year	[6]
Oral Bioavailability (F)	77.4%	[3]
Oral AUC	62.5 μM·h	[3]

Mechanism of Action: Targeting the Hec1/Nek2 Axis

T-1101 tosylate exerts its potent antitumor activity by specifically disrupting the protein-protein interaction between Highly expressed in cancer 1 (Hec1) and NIMA-related kinase 2 (Nek2).[3] [7] This interaction is crucial for proper mitotic progression, and its inhibition leads to a cascade of events culminating in cancer cell death.[3][7]

The proposed signaling pathway is as follows:





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Caption: Mechanism of action of **T-1101 tosylate**.

Cellular consequences of Hec1/Nek2 inhibition by **T-1101 tosylate** include Nek2 degradation, chromosomal misalignment, and ultimately, apoptotic cell death.[3]

In Vitro and In Vivo Activity

T-1101 tosylate has demonstrated potent antiproliferative activity across a range of human cancer cell lines.

In Vitro Antiproliferative Activity:



Cell Line	Cancer Type	IC50 (nM)	Reference(s)
Various	-	14.8 - 21.5	[3]
Huh-7	Liver Cancer	-	[6]
BT-474	Breast Cancer	-	[6]
MCF-7	Breast Cancer	-	[6]
MDA-MB-231	Breast Cancer	-	[6]

In Vivo Antitumor Efficacy:

T-1101 tosylate has shown significant antitumor activity in various human cancer xenograft models in mice.[3][6] Oral administration of **T-1101 tosylate** at doses of 2.5 mg/kg twice daily has been effective.[4] Notably, co-administration of **T-1101 tosylate** can reduce the required dose of other chemotherapeutic agents, such as sorafenib.[4]

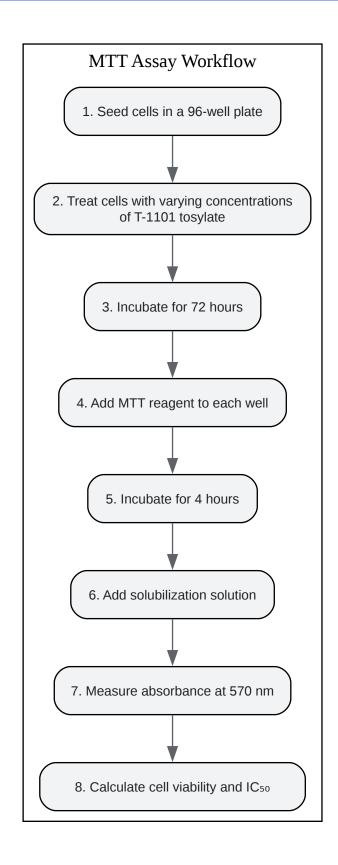
Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of **T-1101 tosylate**.

Antiproliferative Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of **T-1101 tosylate**.





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Caption: Workflow for the MTT antiproliferative assay.



Materials:

- Cancer cell line of interest
- Complete culture medium
- T-1101 tosylate stock solution (in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

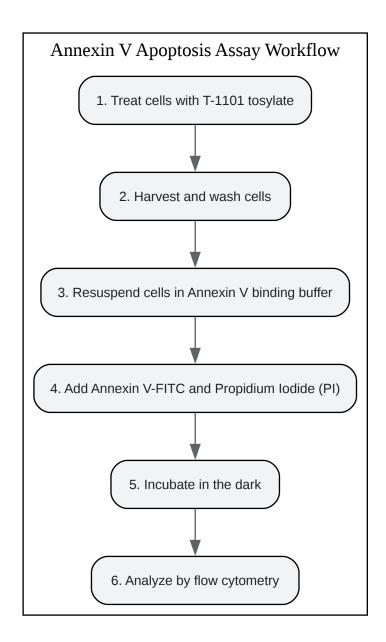
Procedure:

- Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- Prepare serial dilutions of **T-1101 tosylate** in complete culture medium.
- Remove the overnight culture medium from the cells and add 100 μL of the T-1101 tosylate dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
- Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀
 value by plotting cell viability against the log of the drug concentration.[2]



Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by **T-1101 tosylate** using flow cytometry.



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Caption: Workflow for the Annexin V apoptosis assay.

Materials:



- · Cancer cell line of interest
- T-1101 tosylate
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-buffered saline (PBS)
- · Flow cytometer

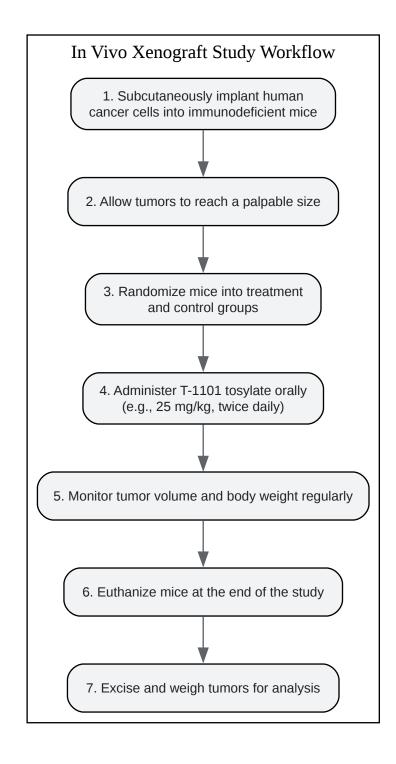
Procedure:

- Treat cells with **T-1101 tosylate** at the desired concentration (e.g., 1 μM) for a specified time (e.g., 24 hours).[4] Include an untreated control.
- Harvest the cells by trypsinization and wash them twice with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
- To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within one hour.[1]

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of **T-1101 tosylate** in a mouse model.





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Caption: Workflow for an in vivo xenograft study.

Materials:

• Immunodeficient mice (e.g., SCID or nude mice)



- Human cancer cell line (e.g., Huh-7, MDA-MB-231)[6]
- Matrigel (optional)
- T-1101 tosylate formulation for oral administration
- Calipers for tumor measurement
- Animal balance

Procedure:

- Subcutaneously inject a suspension of human cancer cells (e.g., 5×10^6 cells in 100 μ L of PBS or a Matrigel mixture) into the flank of each mouse.
- Monitor the mice for tumor growth. Once the tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups.
- Prepare the T-1101 tosylate formulation for oral gavage. A common formulation consists of DMSO, PEG300, Tween 80, and saline.[8]
- Administer **T-1101 tosylate** orally at the desired dose and schedule (e.g., 25 mg/kg, twice daily for 28 days).[6] The control group should receive the vehicle.
- Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the treatment period, euthanize the mice and excise the tumors.
- Weigh the tumors and perform further analyses as required (e.g., histopathology, western blotting).[9][10]

Conclusion

T-1101 tosylate is a promising anticancer agent with a novel mechanism of action that targets the Hec1/Nek2 interaction. Its potent in vitro and in vivo activity, coupled with good oral



bioavailability, makes it a strong candidate for further clinical development. This guide provides a comprehensive resource for researchers to understand and evaluate the therapeutic potential of **T-1101 tosylate**.

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